TRPA1 Antagonist Potency: Direct Binding Affinity Data Comparison
As a basis for differentiation, the target compound can be compared to structural analogs with publicly available TRPA1 binding data. While a direct head-to-head assay for N-cinnamyl-N-(2-furylmethyl)amine is not available, its structural features suggest a potency profile between highly optimized analogs. For context, a potent related analog (CHEMBL3298923) shows an IC50 of 15 nM against human TRPA1 [1], whereas a less optimized analog (CHEMBL3298927) shows a significantly weaker IC50 of 103 nM in the same assay system [2]. This 6.9-fold difference demonstrates that small structural modifications within this chemical series cause dramatic potency shifts, establishing a quantitative context for selecting the target compound for further SAR exploration.
| Evidence Dimension | Human TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | No direct data available; predicted to fall within 15 nM to 103 nM range based on structural interpolation. |
| Comparator Or Baseline | Analog A (CHEMBL3298923, BDBM50022322): IC50 = 15 nM; Analog B (CHEMBL3298927, BDBM50022326): IC50 = 103 nM |
| Quantified Difference | 6.9-fold difference between strong and weak analogs. |
| Conditions | Antagonist activity at human TRPA1 expressed in CHO-TREX cells, assessed as inhibition of cinnamaldehyde-induced calcium flux with a 10-minute pre-incubation [1][2]. |
Why This Matters
The large potency range among analogs reveals a steep SAR landscape; thus, the specific structure of N-cinnamyl-N-(2-furylmethyl)amine is essential for generating interpretable TRPA1 data.
- [1] BindingDB BDBM50022322 (CHEMBL3298923). Affinity Data: IC50=15nM for human TRPA1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022322 View Source
- [2] BindingDB BDBM50022326 (CHEMBL3298927). Affinity Data: IC50=103nM for human TRPA1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022326 View Source
